Lignan P-d3

Description

Contextualization of Lignans (B1203133) as Natural Products in Mechanistic Biological and Chemical Inquiry

Lignans are a diverse class of polyphenolic compounds derived from plants, playing various roles in plant defense and physiology. nih.govresearchgate.net Chemically, they are formed by the coupling of two phenylpropanoid units. encyclopedia.pubnih.gov This structural foundation gives rise to a vast array of molecules with significant biological activities, including antioxidant and anti-inflammatory properties, making them subjects of intense scientific interest. nih.govmdpi.com In mechanistic studies, lignans serve as valuable natural probes to investigate complex biological processes, such as enzyme-substrate interactions, metabolic transformations, and their influence on cellular signaling pathways. nih.govbiosynth.com The study of their conversion by gut microbiota into bioactive compounds like enterodiol (B191174) and enterolactone (B190478) is a particularly active area of research. nih.govbiosynth.com

Fundamental Principles and Rationale for Stable Isotope Labeling in Chemical Biology and Metabolomics

Stable isotope labeling is a cornerstone technique in modern chemical biology and metabolomics. numberanalytics.com It involves replacing an atom in a molecule with its heavier, non-radioactive (stable) isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N). symeres.com The core principle is that the labeled molecule is chemically almost identical to its natural counterpart but is distinguishable by its increased mass. numberanalytics.com This mass difference allows researchers to track, trace, and quantify the molecule within complex biological systems using highly sensitive analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. numberanalytics.comontosight.ai

The primary rationale for this technique is its power to illuminate dynamic biological processes. It enables the tracing of metabolic pathways, the precise quantification of molecules using isotope dilution methods, and the investigation of reaction mechanisms. numberanalytics.comsymeres.comthalesnano.com

Table 1: Common Stable Isotopes in Biological Research

| Isotope | Natural Abundance (%) | Key Application Areas |

|---|---|---|

| Deuterium (²H or D) | ~0.015% | Metabolic tracing, kinetic isotope effect studies, internal standards for MS |

| Carbon-13 (¹³C) | ~1.1% | Metabolic flux analysis, NMR structural studies, tracing carbon backbones |

| Nitrogen-15 (¹⁵N) | ~0.37% | Protein and amino acid metabolism, nucleic acid studies |

| Oxygen-18 (¹⁸O) | ~0.2% | Studying enzymatic reactions, water and oxygen metabolism |

Significance of Deuterium Incorporation (e.g., Lignan (B3055560) P-d3) in Elucidating Molecular Transformations and Pathways

The incorporation of deuterium to create compounds like Lignan P-d3 is particularly significant for several reasons. Deuterium labeling allows researchers to leverage the "kinetic isotope effect" (KIE). researchgate.netportico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to be broken. portico.org Consequently, if a C-H bond cleavage is a critical, rate-determining step in a metabolic reaction, replacing that hydrogen with deuterium will slow the reaction down. researchgate.netportico.org By observing this change in rate, scientists can gain profound insights into the specific mechanisms of molecular transformations, such as those mediated by cytochrome P450 enzymes. researchgate.netresearchgate.net

Furthermore, Lignan P-d3 serves as an ideal internal standard for quantitative analysis in mass spectrometry. thalesnano.comresearchgate.net When a known quantity of the deuterated standard is added to a biological sample, it behaves almost identically to the natural, unlabeled Lignan P during extraction and analysis. This allows for highly accurate measurement of the concentration of the natural compound, a critical requirement for pharmacokinetic studies that examine a compound's absorption, distribution, metabolism, and excretion (ADME). symeres.comresearchgate.net

Overview of Research Paradigms Advanced by Deuterated Lignan Probes

The use of deuterated lignan probes has propelled several areas of research forward by providing clearer and more quantitative data. symeres.comsimsonpharma.com These advancements have refined our understanding of how these natural products function in biological systems.

Key research paradigms advanced include:

Metabolite Identification and Pathway Mapping: Administering a deuterated lignan allows researchers to easily distinguish it and its subsequent metabolites from the body's naturally present compounds. researchgate.netboku.ac.at This use of labeled tracers is crucial for discovering new metabolites and charting complex biotransformation pathways. boku.ac.atfrontiersin.org

Pharmacokinetic Analysis: The use of deuterated lignans as internal standards has revolutionized ADME studies. researchgate.netacs.org It enables precise quantification, leading to more reliable data on how these compounds are absorbed, distributed throughout the body, metabolized over time, and ultimately excreted. ontosight.aithalesnano.com

Mechanistic Enzymology: Deuterated probes are invaluable for studying the enzymes that process lignans. researchgate.net By measuring the kinetic isotope effect, scientists can elucidate the detailed mechanisms of enzymatic reactions, which is fundamental to understanding the bioactivation or detoxification of these compounds. portico.orgnih.gov

Gut Microbiome Interactions: The gut microbiota is essential for converting dietary lignans into their more active forms. nih.govbiosynth.com Deuterated lignans can be used as tracers to follow these microbial transformations, helping to identify which bacteria are responsible and how this complex interplay between diet and microbes influences host physiology.

Table 2: Research Applications of Deuterated Lignans

| Research Area | Role of Deuterated Lignan (e.g., Lignan P-d3) | Information Gained |

|---|---|---|

| Metabolomics | Metabolic Tracer | Identification of novel metabolites and elucidation of metabolic pathways. boku.ac.atfrontiersin.org |

| Pharmacokinetics | Internal Standard for Quantification | Accurate measurement of drug/compound concentration in tissues and fluids (ADME studies). ontosight.airesearchgate.net |

| Enzymology | Mechanistic Probe | Determination of reaction mechanisms via the Kinetic Isotope Effect (KIE). researchgate.netportico.org |

| Microbiome Studies | Substrate Tracer | Tracking of metabolic conversions by gut bacteria. biosynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C27H30O13 |

|---|---|

Molecular Weight |

565.5 g/mol |

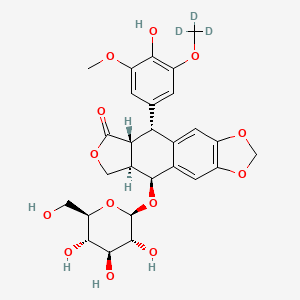

IUPAC Name |

(5S,5aR,8aR,9R)-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1/i1D3 |

InChI Key |

FOVRGQUEGRCWPD-XYRJYXJVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Biosynthetic and Precursor Pathways of Lignans: Insights from Isotopic Tracing

Elucidation of Phenylpropanoid Pathway Intermediates Leading to Lignan (B3055560) Core Structures

The biosynthesis of lignans (B1203133) originates from the phenylpropanoid pathway, which provides the fundamental C6-C3 monolignol units. frontiersin.orgnumberanalytics.com This pathway commences with the deamination of phenylalanine to produce cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). frontiersin.orgnih.gov Subsequent hydroxylation and methylation steps, involving enzymes like cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), lead to the formation of various hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. frontiersin.orgnih.gov These acids are then activated to their corresponding CoA esters by 4-coumarate:CoA ligase (4CL). frontiersin.orgnih.gov

The activated intermediates are then reduced to their respective aldehydes by cinnamoyl-CoA reductase (CCR) and further to monolignols, primarily coniferyl alcohol, by cinnamyl alcohol dehydrogenase (CAD). nih.gov Isotopic labeling studies, including those utilizing deuterated precursors like Lignan P-d3, have been instrumental in confirming these intermediates and their progression toward the core lignan structures. acs.orgnih.gov The coupling of two monolignol radicals, derived from coniferyl alcohol, gives rise to the primary lignan precursor, pinoresinol (B1678388). arkat-usa.orgnsf.gov

| Pathway Step | Precursor | Enzyme | Product |

| Deamination | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| Hydroxylation | Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |

| Activation | Ferulic acid | 4-coumarate:CoA ligase (4CL) | Feruloyl-CoA |

| Reduction | Feruloyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde |

| Reduction | Coniferaldehyde | Cinnamyl alcohol dehydrogenase (CAD) | Coniferyl alcohol |

| Dimerization | Coniferyl alcohol | Laccases/Peroxidases & Dirigent Proteins | Pinoresinol |

Enzymatic Biotransformations and Stereochemical Control in Lignan Formation

The formation of diverse lignan structures from the initial monolignol precursors is governed by a series of highly specific enzymatic transformations that control both the regioselectivity and stereochemistry of the resulting molecules. arkat-usa.orgnih.govnih.gov

Role of Dirigent Proteins in Stereoselective Coupling

Dirigent proteins (DIRs) play a crucial role in dictating the stereochemical outcome of the initial coupling of two monolignol radicals. nih.govoup.comwikipedia.org In the absence of these proteins, the radical-radical coupling of coniferyl alcohol radicals results in a racemic mixture of various lignan products. nih.govoup.com However, in the presence of a DIR, the reaction is directed to form a specific stereoisomer. nih.govwikipedia.org For instance, some DIRs guide the reaction to produce (+)-pinoresinol, while others direct the formation of (–)-pinoresinol. nih.govoup.com This stereocontrol is achieved by the DIR providing a scaffold that orients the two substrate radicals in a specific conformation for coupling. nih.gov Crystal structure analysis of AtDIR6 from Arabidopsis thaliana reveals a trimeric structure with distinct cavities for substrate binding, supporting a model where two substrate radicals bind to each monomer, ensuring stereoselective coupling. nih.gov

Mechanisms of Pinoresinol-Lariciresinol Reductases (PLRs)

Following the initial dimerization to form pinoresinol, a furofuran-type lignan, pinoresinol-lariciresinol reductases (PLRs) catalyze two sequential reduction steps. nih.govchinbullbotany.comresearchgate.net These NADPH-dependent enzymes first reduce pinoresinol to lariciresinol (B1674508) (a furan-type lignan) and then further reduce lariciresinol to secoisolariciresinol (B192356) (a dibenzylbutane-type lignan). nih.govchinbullbotany.com PLRs exhibit stereospecificity, and different isoforms of the enzyme can produce different enantiomers of secoisolariciresinol. nih.govresearchgate.net For example, in flax (Linum usitatissimum), two PLR enzymes with opposite enantioselectivities have been identified, leading to the synthesis of different lignan enantiomers that may have distinct physiological roles. researchgate.netmdpi.com The activity and expression of PLR genes are key factors in determining the final composition of lignans in a plant. nih.gov

Secoisolariciresinol Dehydrogenase (SDH) Activity and Lactone Formation

The dibenzylbutane lignan, secoisolariciresinol, can be further metabolized by secoisolariciresinol dehydrogenase (SDH). arkat-usa.orgnsf.gov This NAD(P)H-dependent enzyme catalyzes the oxidation of one of the alcohol groups of secoisolariciresinol to a carboxylic acid, which then undergoes intramolecular cyclization to form a dibenzylbutyrolactone-type lignan, such as matairesinol (B191791). arkat-usa.orgnsf.gov Biochemical assays have shown that SDH can exhibit stereoselectivity; for instance, incubation of racemic secoisolariciresinol with SDH from Forsythia intermedia results in the selective formation of (–)-matairesinol. arkat-usa.org The structural analysis of SDH from Podophyllum peltatum has revealed a homotetrameric structure with a conserved catalytic triad (B1167595) essential for its activity. arkat-usa.org

Precursor Incorporation Studies and Metabolic Flux Analysis in Plant and Microbial Systems

Isotopically labeled precursors, such as ¹³C-labeled phenylalanine, have been instrumental in tracing the flow of carbon through the lignan biosynthetic pathway. researchgate.netbiorxiv.org These studies, often coupled with mass spectrometry, allow for the quantification of metabolic fluxes, which represent the rates of biochemical reactions within the metabolic network. researchgate.netvanderbilt.edu By feeding labeled substrates to plant tissues or microbial cultures capable of lignan synthesis, researchers can track the incorporation of the label into various intermediates and final products. researchgate.netbiorxiv.org

For example, feeding excised Arabidopsis stems with ¹³C-labeled phenylalanine demonstrated its rapid accumulation and subsequent incorporation into phenylpropanoid intermediates and the lignin (B12514952) polymer. researchgate.net Similarly, studies in the endophytic fungus Phomopsis sp. XP-8 using ¹³C-labeled glucose and phenylalanine have verified the existence of a plant-like phenylpropanoid and lignan biosynthetic pathway in a microorganism. biorxiv.org These metabolic flux analyses provide a dynamic view of the pathway, revealing rate-limiting steps and the distribution of precursors among different branches of phenylpropanoid metabolism. researchgate.netvanderbilt.edu

| Labeled Precursor | Organism/System | Key Finding |

| ¹³C-labeled Phenylalanine | Arabidopsis stems | Rapid incorporation into phenylpropanoid intermediates and lignin, indicating phenylalanine availability is a determining factor for lignification rates. researchgate.net |

| ¹³C-labeled Glucose and Phenylalanine | Phomopsis sp. XP-8 (endophytic fungus) | Verified the presence of a plant-like phenylpropanoid-lignan biosynthetic pathway in a fungus. biorxiv.org |

| Deuterated Coniferyl Alcohol | Forsythia intermedia | Confirmed the stereoselective synthesis of enantiomerically pure lignans. |

Application of Deuterated Monolignols and Related Precursors in Biosynthetic Pathway Delineation

Deuterated monolignols, such as pentadeutero[9-D₂, 3-OCD₃]coniferyl alcohol, and their glucosides have been powerful tools for delineating the finer details of lignin and lignan biosynthesis. acs.orgnih.gov Feeding experiments with these labeled precursors in plants like Eucalyptus camaldulensis and Magnolia kobus have provided insights into the transport and incorporation of monolignols into the cell wall. acs.orgnih.gov

These studies have shown that labeled coniferyl alcohol is incorporated more directly into lignin, whereas its glucoside, coniferin, tends to be incorporated after some metabolic modification. acs.orgnih.gov The use of deuterated precursors has also helped to elucidate the conversion of guaiacyl (G) units to syringyl (S) units in lignin, suggesting that this conversion can occur at the cinnamyl alcohol stage. acs.org Furthermore, deuterated substrates have been used to confirm the stereospecificity of enzymatic reactions in lignan biosynthesis, providing definitive evidence for the mechanisms of enzymes like dirigent proteins and PLRs.

Metabolic Fates and Biotransformations of Lignan P D3 and Analogues in Pre Clinical Models

Gut Microbiota-Mediated Bioconversion of Plant Lignans (B1203133): Tracking Deuterated Metabolites

The conversion of plant lignans into their bioactive metabolites, known as enterolignans, is a multi-step process predominantly carried out by the intestinal microbiota. nih.govnih.gov In vitro studies using fecal slurries and experiments with germ-free rats have unequivocally demonstrated the crucial role of intestinal bacteria in the production of enterolignans. cambridge.orgresearchgate.net The bioconversion involves a series of reactions including deglycosylation, demethylation, dehydroxylation, and dehydrogenation. mdpi.comencyclopedia.pub The use of deuterated lignans allows for the precise tracing of these metabolic pathways. nih.govnih.gov

Plant lignans often exist as glycosides, meaning they are attached to a sugar molecule. nih.gov The initial and essential step in their metabolism is the removal of this sugar moiety, a process known as deglycosylation. mdpi.commdpi.com This reaction is catalyzed by β-glucosidases produced by various gut bacteria. researchgate.net Studies have identified several bacterial species capable of this bioconversion. For instance, Bacteroides and Clostridium species have been shown to possess the ability to O-deglycosylate secoisolariciresinol (B192356) diglucoside (SDG). cambridge.org Fermentation of flaxseed with Bacteroides uniformis has been shown to significantly increase the conversion of SDG oligomers to free secoisolariciresinol. acs.org Similarly, Ruminococcus species are known to carry out both deglycosylation and demethylation of plant lignans. nih.govmdpi.com The use of deuterated lignan (B3055560) glycosides would enable researchers to accurately follow the efficiency and pathways of deglycosylation by different microbial communities.

Following deglycosylation, the resulting aglycones undergo further transformations, primarily reduction and dehydroxylation, to form enterolignans. encyclopedia.pubmdpi.com These reactions are also mediated by specific gut bacteria. For example, Eggerthella lenta is known to catalyze the dehydroxylation of di-demethylated secoisolariciresinol and the reduction of pinoresinol (B1678388) to lariciresinol (B1674508), and lariciresinol to secoisolariciresinol. cambridge.org The conversion of plant lignans to enterolignans like enterodiol (B191174) (ED) and enterolactone (B190478) (EL) involves a consortium of bacteria sharing metabolic intermediates. encyclopedia.pubnih.gov The demethylation and dehydroxylation of secoisolariciresinol and matairesinol (B191791) are key steps leading to the formation of ED and EL, respectively. Tracking the deuterium (B1214612) label from Lignan P-d3 through these pathways would provide definitive evidence of the specific bacterial species and enzymatic reactions involved in the formation of deuterated enterolignans.

The primary enterolignans produced from plant lignans are enterodiol (ED) and enterolactone (EL). nih.govencyclopedia.pub The use of deuterated precursors like Lignan P-d3 allows for the unambiguous identification and quantification of their deuterated analogues in biological samples. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for this purpose, where deuterated internal standards of enterodiol and enterolactone are used to accurately measure their concentrations in plasma and urine. nih.govnih.govnhri.org.tw The presence of deuterated enterodiol and enterolactone confirms their origin from the administered deuterated lignan and allows for detailed pharmacokinetic studies. nih.gov These deuterated metabolites are crucial for understanding the bioavailability and metabolic pathways of dietary lignans. researchgate.netcapes.gov.br

Reductive and Dehydroxylation Pathways Leading to Deuterated Enterolignans

Hepatic and Other Tissue-Specific Metabolism of Lignan P-d3 in in vitro and Animal Systems

Once absorbed, enterolignans undergo further metabolism in the liver and other tissues. cambridge.orgresearchgate.net This phase II metabolism primarily involves conjugation reactions that increase their water solubility and facilitate their excretion. nih.govmdpi.com In vitro studies using liver microsomes are instrumental in elucidating these metabolic pathways. researchgate.netnih.gov

The cytochrome P450 (CYP450) enzyme system plays a role in the oxidative metabolism of lignans. researchgate.netfrontiersin.org In vitro studies with human and rat liver microsomes have shown that lignans like secoisolariciresinol and matairesinol are substrates for CYP450-mediated reactions. researchgate.net These reactions can include aliphatic and aromatic hydroxylation, as well as oxidative demethylation. researchgate.net For instance, studies on schisandra lignans have identified multiple CYP450 isozymes, such as CYP1A2, CYP2C6/11, CYP2C11, CYP2D2, CYP2E1, and CYP3A, as being involved in their metabolism in both rat and human liver microsomes. frontiersin.orgnih.gov The use of deuterated lignans can help to understand the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down the rate of metabolism at the deuterated site, potentially altering the metabolic profile. uniupo.itbioscientia.de

The major phase II metabolic pathways for lignans and their enterolignan metabolites are glucuronidation and sulfation. numberanalytics.comslideshare.netacs.org These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. numberanalytics.comacs.org Glucuronidation is a primary route for the elimination of many phenolic compounds. numberanalytics.comnih.gov Studies have shown that enterolignans are excreted in urine and bile primarily as glucuronide and sulfate (B86663) conjugates. mdpi.comhealthprevent.net For example, enterolactone and enterodiol are mainly excreted as monoglucuronides. healthprevent.net The use of deuterated Lignan P-d3 would lead to the formation of deuterated glucuronide and sulfate conjugates. These deuterated products can be identified and quantified using techniques like HPLC-MS/MS, providing a clear picture of the extent and nature of conjugation in different tissues. capes.gov.br

Cytochrome P450-Mediated Hydroxylation and Oxidative Demethylation

Tracing Absorption and Distribution of Lignan P-d3 in Animal Models for Mechanistic Insight

The absorption and distribution of lignans, including deuterated variants like Lignan P-d3, are complex processes significantly influenced by gut microbiota and subsequent metabolic transformations. nih.govmdpi.com Pre-clinical animal models have been instrumental in elucidating the pathways from ingestion to systemic circulation and tissue distribution.

Plant lignans are typically ingested as glycosides, which are not readily absorbed in the upper gastrointestinal tract. researchgate.net In the colon, gut bacteria play a crucial role in metabolizing these compounds. nih.govmdpi.com For instance, secoisolariciresinol diglucoside (SDG), a major lignan from flaxseed, is first deglycosylated by bacteria to produce secoisolariciresinol (SECO). mdpi.com This is followed by further bacterial conversion into the mammalian lignans, enterodiol (END) and enterolactone (ENL). nih.govmdpi.com These enterolignans are then absorbed into the bloodstream. mdpi.com

Studies in pig models have shown that while a small fraction of ingested plant lignans is absorbed in the small intestine, the majority undergoes biotransformation in the colon to enterolignans before absorption. cambridge.org This colonic absorption is followed by entry into the enterohepatic circulation, which can lead to multiple rounds of circulation through the intestines and liver. mdpi.comcambridge.org Research using rat models has further detailed the absorption characteristics, indicating that the ileum is a primary site for the absorption of certain lignans. bioline.org.br These studies often utilize techniques like in situ single-pass intestinal perfusion to determine absorption rates and mechanisms. bioline.org.br

Once absorbed, lignans and their metabolites are distributed throughout the body. They have been detected in various tissues and fluids, including the liver, kidneys, uterus, and prostate. researchgate.net The distribution pattern is vital for understanding the site-specific biological activities of these compounds. For example, the presence of enterolignans in hormone-sensitive tissues like the breast and prostate is relevant to their potential roles in cancer prevention, a key area of lignan research. oup.complos.org

The use of isotopically labeled compounds, such as Lignan P-d3, is a powerful tool for tracing these metabolic pathways. While specific studies on Lignan P-d3's absorption and distribution are not widely available in the public domain, the principles derived from studies of non-deuterated lignans provide a strong framework for understanding its likely fate. The deuterium label allows for precise tracking of the molecule and its metabolites, helping to distinguish them from endogenous compounds and providing clearer insights into absorption rates, tissue distribution, and excretion kinetics.

Table 1: Absorption and Distribution Characteristics of Lignans in Animal Models This table summarizes findings from various pre-clinical studies on lignan absorption and distribution. Note that specific data for Lignan P-d3 is not detailed in the available literature; the information is based on analogous non-deuterated lignans.

| Parameter | Finding | Animal Model | Source |

| Primary Absorption Site | Ileum showed the highest absorptive capacity for certain lignans. | Rat | bioline.org.br |

| Bioavailability | A minor fraction of plant lignans is absorbed in the small intestine; the majority is metabolized by gut microbiota in the colon to enterolignans which are then absorbed. | Pig | cambridge.org |

| Enterohepatic Circulation | Absorbed lignans and enterolignans enter the enterohepatic circulation, suggesting recirculation. | Pig | mdpi.comcambridge.org |

| Tissue Distribution | Metabolites are distributed to various tissues including the liver, kidneys, uterus, and prostate. | General | researchgate.net |

| Role of Gut Microbiota | Essential for the conversion of plant lignans (e.g., SDG) to absorbable mammalian lignans (END and ENL). | Rat | oup.com |

Influence of Deuteration on Metabolic Stability and Isotope Effects in Biological Systems

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in medicinal chemistry to enhance the metabolic stability of drug candidates. juniperpublishers.com This approach is based on the "deuterium isotope effect," which describes the phenomenon where the bond between carbon and deuterium (C-D) is stronger and thus more difficult to break than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.commdpi.com This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism mediated by enzymes like the cytochrome P450 (CYP450) family. scienceopen.com

For a compound like Lignan P-d3, deuteration at specific metabolic "hotspots" can significantly alter its pharmacokinetic profile. If the deuterated positions are sites of primary metabolism, the rate of metabolic breakdown can be reduced. nih.gov This can lead to several potential benefits, including a longer biological half-life, increased systemic exposure (area under the curve, or AUC), and the ability to maintain therapeutic concentrations for a longer duration. juniperpublishers.comscienceopen.com Consequently, this may allow for less frequent dosing or a lower required dose to achieve the desired biological effect.

The kinetic isotope effect (KIE) is the quantitative measure of this change in reaction rate upon isotopic substitution. core.ac.uk For C-H bond cleavage, the primary KIE (kH/kD) can be significant, meaning the reaction is substantially slower for the deuterated compound. core.ac.ukresearchgate.net This can lead to "metabolic shunting," where the metabolic pathway is redirected away from the deuterated site towards other, non-deuterated positions on the molecule. juniperpublishers.com This can be advantageous if it reduces the formation of toxic or inactive metabolites. juniperpublishers.com

In the context of Lignan P-d3, while specific in vivo metabolic stability data is not publicly detailed, the principles of deuteration suggest an improved metabolic profile compared to its non-deuterated counterpart. Pre-clinical studies with other deuterated compounds have demonstrated these effects. For instance, deuteration of specific positions in various drug molecules has been shown to decrease systemic clearance and prolong half-life in rat and human liver microsome assays, as well as in in-vivo rat studies. juniperpublishers.comchemrxiv.org These studies confirm that the strategic placement of deuterium can effectively shield a molecule from rapid metabolic inactivation. d-nb.info However, it is crucial to understand that the effects of deuteration are system-dependent and can vary between species and even between different in vitro and in vivo models. nih.gov

Table 2: Potential Effects of Deuteration on the Metabolism of Lignan P-d3 This table outlines the theoretical influence of deuteration on the metabolic stability of Lignan P-d3, based on established principles of the deuterium isotope effect.

| Metabolic Parameter | Expected Influence of Deuteration | Underlying Principle | Source |

| Rate of Metabolism | Decreased | Primary Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage. | juniperpublishers.comresearchgate.net |

| Biological Half-life (t½) | Increased | Slower metabolism leads to a reduced rate of elimination from the body. | juniperpublishers.comscienceopen.com |

| Systemic Exposure (AUC) | Increased | A lower clearance rate results in higher overall drug concentration in the plasma over time. | juniperpublishers.com |

| Metabolic Profile | Potential for "Metabolic Shunting" | Metabolism may be redirected to alternative, non-deuterated sites on the molecule. | juniperpublishers.com |

| Formation of Metabolites | Potentially Reduced | Slower primary metabolism can lead to lower concentrations of metabolites formed via that pathway. | scienceopen.com |

Molecular Mechanisms and Cellular Activities of Lignan P Analogues Pre Clinical Investigations

Modulation of Cellular Signaling Pathways by Lignan (B3055560) Analogues in in vitro Models

In vitro studies using various cell lines have been instrumental in mapping the intracellular targets and signaling cascades affected by Lignan P analogues. These compounds can trigger a variety of cellular responses, from altering receptor-mediated signaling to controlling gene expression through transcription factors.

Lignans (B1203133) are classified as phytoestrogens, nonsteroidal plant-derived compounds that can interact with human estrogen receptors, potentially modulating endogenous estrogen activity. researchgate.net This interaction is a key aspect of their biological activity. Molecular modeling studies have explored the binding affinity of various lignan analogues to targets like the human estrogen receptor-1, identifying specific structures that show favorable binding energies. researchgate.net

Beyond hormone receptors, Lignan P analogues interact with other critical cellular proteins. Schisandrin B, for instance, has been shown to inhibit the function of P-glycoprotein, a transporter protein involved in multidrug resistance in cancer cells. medchemexpress.com This interaction can enhance the efficacy of other therapeutic agents. The binding of lignan analogues to their molecular targets is the initial step that triggers downstream signaling events responsible for their broader pharmacological effects.

A significant mechanism of action for Lignan P analogues is the regulation of intracellular kinase cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. caringsunshine.comfrontiersin.org These pathways, including ERK, JNK, and p38 MAPK, are central to cellular processes like proliferation, stress response, and apoptosis. frontiersin.orgresearchgate.net Studies have demonstrated that analogues such as Schisandrin A and Schisandrin B can suppress the activation (phosphorylation) of these MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.orgpolyu.edu.hknih.gov

This regulation of kinase activity directly impacts the activation of transcription factors, which are proteins that control the expression of specific genes. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. caringsunshine.comresearchgate.netsemanticscholar.org Under normal conditions, NF-κB is held inactive in the cytoplasm. nih.govsemanticscholar.org Inflammatory signals lead to the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to move to the nucleus and activate pro-inflammatory genes. researchgate.netnih.gov Several Lignan P analogues, including Schisandrin, have been shown to inhibit this process by preventing IκBα degradation and blocking the nuclear translocation of NF-κB. polyu.edu.hkresearchgate.net This results in the downregulation of NF-κB target genes, such as those encoding for inflammatory cytokines. Other transcription factors modulated by these lignans include Activator Protein-1 (AP-1) and Interferon Regulatory Factor 3 (IRF3). polyu.edu.hk

Table 1: Effects of Lignan P Analogues on Kinase Cascades and Transcription Factors

| Lignan Analogue | Cell Model | Target Pathway/Molecule | Observed Effect | Citation |

| Schisandrin A | RAW 264.7 Macrophages | NF-κB, MAPKs (JNK, p38, ERK), PI3K/Akt | Inhibition of LPS-induced phosphorylation and activation. | nih.gov |

| Schisandrin B | RAW 264.7 Macrophages | NF-κB, MAPK (JNK, p38) | Inhibition of activation. | frontiersin.org |

| Schisandrin | RAW 264.7 Macrophages | NF-κB, JNK, p38 MAPK | Inhibition of activation. | researchgate.net |

| Gomisin N | RAW 264.7 Macrophages | MAPK (ERK 1/2, JNK) | Inhibition of phosphorylation. | mdpi.com |

| Schisantherin A | RAW 264.7 Macrophages | NF-κB, MAPK | Down-regulation of signaling pathways. | mdpi.com |

Receptor Binding and Ligand-Target Interactions

Antioxidant Mechanisms: Investigation with Deuterated Lignan P in Cell-Free and Cellular Assays

The antioxidant properties of lignans are a cornerstone of their biological activity. The use of deuterated lignans, such as Lignan P-d3, in research allows for a more detailed investigation into these mechanisms, particularly concerning reaction kinetics and metabolic stability. Deuterium (B1214612), being heavier than hydrogen, can slow down chemical reactions involving the breaking of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect, which can be useful in mechanistic studies.

Lignans exert antioxidant effects primarily through their ability to donate a hydrogen atom to neutralize free radicals, a process known as radical scavenging. capes.gov.br Cell-free assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, have been used to quantify this activity. mdpi.com Studies on lignans like secoisolariciresinol (B192356) diglycoside (SDG) and its metabolites show they can effectively scavenge hydroxyl radicals (*OH) and inhibit lipid peroxidation. nih.gov The structure of the lignan influences its scavenging efficacy, with mammalian metabolites like enterodiol (B191174) and enterolactone (B190478) sometimes showing greater activity than their plant precursors. nih.gov The process of hydrogen donation stabilizes the reactive radical, and the resulting lignan radical is typically more stable and less reactive, thus terminating the oxidative chain reaction.

Within cells, Lignan P analogues combat oxidative stress not just by direct scavenging but also by activating the cell's own defense systems. semanticscholar.org A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. caringsunshine.comaging-us.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govspandidos-publications.com

Under normal conditions, Nrf2 is kept at low levels. However, in the presence of oxidative stress or activators like Schisandrin B, Nrf2 is stabilized, accumulates in the nucleus, and binds to the Antioxidant Response Element (ARE) in the DNA. spandidos-publications.com This action triggers the production of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidases. nih.govspandidos-publications.com Schisandrin B has been shown to induce the phosphorylation of Nrf2 through upstream kinases like ERK and Akt, leading to its activation and subsequent protection against oxidative damage in various cell types, including cardiomyocytes and keratinocytes. researchgate.netspandidos-publications.com This enhancement of the endogenous antioxidant response provides a robust defense against cellular damage from reactive oxygen species (ROS). aging-us.com

Radical Scavenging Properties and Reaction Products

Anti-inflammatory Pathways: Mechanistic Studies in in vitro and Animal Models

The anti-inflammatory effects of Lignan P analogues are well-documented in both cell culture (in vitro) and animal (in vivo) models of inflammation. caringsunshine.com These effects are largely a consequence of the modulation of the signaling pathways discussed previously, leading to a reduction in the production of inflammatory mediators.

In in vitro models, such as LPS-stimulated RAW 264.7 macrophages, lignans like Schisandrin, Schisandrin A, and Deoxyschizandrin have been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.comresearchgate.net This is achieved by inhibiting the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Furthermore, these lignans suppress the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). caringsunshine.comaging-us.com

These findings are corroborated by studies in animal models. Schisandrin A demonstrated anti-inflammatory effects in a mouse model of acute inflammation by reducing ear edema and inhibiting inflammatory cell infiltration. researchgate.net This effect was linked to the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB pathway. researchgate.net Similarly, Schisandrin B was shown to be effective in a mouse model of colitis, where it reduced inflammation and suppressed the NLRP3 inflammasome, a protein complex involved in inflammatory responses. aging-us.com In models of osteoporosis, which has an inflammatory component, Schisandrin B protected against bone loss by inhibiting osteoclast formation and scavenging ROS. frontiersin.org These studies confirm that the molecular mechanisms observed in cell cultures translate to significant anti-inflammatory activity in living organisms.

Inhibition of Arachidonate (B1239269) Cascade Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

Lignan P analogues have demonstrated notable inhibitory effects on key enzymes of the arachidonic acid cascade, which is centrally involved in the inflammatory process. Studies have shown that certain lignans can suppress the activity of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, extracts containing lignans from Schisandra rubriflora and Schisandra chinensis have been found to significantly inhibit COX-1 and COX-2 enzymes mdpi.com. Specifically, individual lignans such as schisandrin, gomisin D, and gomisin N showed significant inhibitory activity against both COX-1 and COX-2 mdpi.com. One study found that the lignan (+)-de-4"-O-methylmagnolin acts as a potent dual inhibitor of COX-2 and 5-LOX scielo.br. Another study on the lignan hinokinin (B1212730) and its synthetic derivatives revealed that dinitrohinokinin is approximately 13 times more selective for COX-2 over COX-1, a profile comparable to some non-steroidal anti-inflammatory drugs (NSAIDs) plos.org. This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.

The table below summarizes the inhibitory activities of various lignans on arachidonate cascade enzymes based on available pre-clinical data.

| Lignan/Analogue | Target Enzyme(s) | Observed Effect | Source |

| Schisandrin | COX-1, COX-2 | Significant inhibition | mdpi.com |

| Gomisin D | COX-2 | Significant inhibition | mdpi.com |

| Gomisin N | COX-2 | Significant inhibition | mdpi.com |

| (+)-de-4"-O-methylmagnolin | COX-2, 5-LOX | Potent dual inhibition | scielo.br |

| Dinitrohinokinin | COX-2 (selective) | ~13-fold more selective for COX-2 over COX-1 | plos.org |

Cytokine and Chemokine Modulation in Activated Immune Cells

Beyond enzymatic inhibition, Lignan P analogues can modulate the production of cytokines and chemokines in activated immune cells, further contributing to their anti-inflammatory profile. Lignans isolated from Coptis japonica, including pinoresinol (B1678388), have been shown to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) in LPS-activated RAW 264.7 cells nih.gov. Similarly, lignans from Schisandra chinensis were found to inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) tandfonline.com. The lignan schisanhenol, for example, has been shown to reduce inflammatory cytokines like TNF-α, IL-6, and IL-1β by regulating signaling pathways such as NF-κB researchgate.net. Another lignan, hypophyllanthin (B190393), has been observed to down-regulate the gene expression of COX-2, TNF-α, and IL-1β in U937 macrophages by interfering with the activation of NF-κB and other signaling pathways ajol.info. This modulation of cytokine and chemokine production highlights the potential of these compounds to mitigate inflammatory responses at a cellular level.

Anti-proliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

Lignan P analogues have been investigated for their potential anti-cancer effects, with research demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) through various molecular mechanisms.

Cell Cycle Arrest and Apoptosis Induction Pathways (Caspase-Dependent Mechanisms)

A significant body of research indicates that lignans can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, a lignan-rich fraction from Phyllanthus amarus was found to induce apoptotic cell death in human cervical cancer cells cambridge.org. This was associated with an increased sub-G0 population, indicating DNA fragmentation, and G1/S phase arrest in different cervical cancer cell lines cambridge.org. The study also observed enhanced expression of pro-apoptotic proteins like BAX and cleaved caspase-3 and PARP cambridge.org. Another novel substituted methylenedioxy lignan was shown to suppress the proliferation of cancer cells by activating caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively nih.gov. The lignan arctigenin (B1665602) has been reported to induce G0/G1 cell cycle arrest in human glioma cells by increasing the expression of p21 and p53, and decreasing cyclin D1 and cyclin-dependent kinase 4 levels nih.gov. Furthermore, arctigenin induced apoptosis in these cells, which was associated with an increase in cleaved caspase-3 nih.gov. These findings underscore the role of caspase-dependent pathways in the anti-cancer activity of these lignans.

The table below details the effects of various lignans on cell cycle and apoptosis in different cancer cell lines.

| Lignan/Analogue | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction Pathway | Source |

| Lignan-rich fraction (P. amarus) | HeLa, SiHa, C33A (Cervical) | Increased sub-G0, G1/S arrest | Enhanced BAX, cleaved caspase-3, and PARP | cambridge.org |

| 7′-hydroxy-3′,4′,5,9,9′-pentamethoxy-3,4-methylene dioxy lignan | HEp2, EL-1, HeLa, MCF7 | Induces apoptosis | Activation of caspase-3 and caspase-8 | nih.gov |

| Arctigenin | U87MG, T98G (Glioma) | G0/G1 arrest | Increased cleaved caspase-3 | nih.gov |

| Magnolin | Various cancer cell lines | G1 and G2/M phase inhibition | Induces apoptosis | nih.gov |

Modulation of Drug Transport Proteins (e.g., P-glycoprotein)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Some lignans have been found to modulate the activity of these transport proteins, potentially reversing MDR. For instance, the lignan pinoresinol has been shown to restore doxorubicin (B1662922) sensitivity in P-gp overexpressing human myelogenous leukemia cells by competitively increasing intracellular doxorubicin accumulation and inhibiting its efflux scielo.br. Molecular docking studies suggest that pinoresinol binds to P-gp, thereby interfering with its function scielo.br. Similarly, hypophyllanthin has been identified as a direct inhibitor of P-gp activity ajol.info. A computational study screened a set of lignans and identified several that could potentiate the cytotoxic effect of doxorubicin in multidrug-resistant leukemia cells by inhibiting P-gp nih.gov. This modulation of drug transport proteins by certain lignans presents a promising strategy to enhance the efficacy of conventional anticancer drugs.

Structure-Activity Relationship (SAR) Studies of Lignan Analogues and the Role of Deuteration

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective analogues. For lignans, SAR studies have provided insights into the structural features necessary for their anti-inflammatory and anti-cancer effects tandfonline.com.

The introduction of deuterium (a stable isotope of hydrogen) into a drug molecule, a process known as deuteration, is a strategy used in medicinal chemistry to potentially improve the pharmacokinetic or pharmacodynamic properties of a compound. This is primarily due to the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen can lead to a slower rate of chemical reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond researchgate.net.

While specific preclinical data on the molecular and cellular activities of "Lignan P-d3" are not extensively available in the public domain, the rationale for its synthesis and investigation lies in the potential modulation of its metabolic fate and, consequently, its biological activity. Lignans, like many other natural products, undergo metabolic transformations in the body, which can either activate or inactivate them. If a key metabolic pathway responsible for the deactivation of Lignan P involves the cleavage of a C-H bond, replacing that hydrogen with deuterium could slow down this process. This could lead to a longer half-life and increased exposure of the target tissues to the active compound, potentially enhancing its therapeutic effects.

Advanced Analytical Methodologies for Lignan P D3 and Its Deuterated Metabolites

Chromatographic Separation Techniques for Lignans (B1203133) and Their Labeled Counterparts

Chromatographic methods are fundamental for isolating lignans and their deuterated analogs from intricate mixtures, a necessary step for accurate analysis. The choice of technique depends on the specific properties of the lignans, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

The development of new stationary phases continues to improve the chromatographic resolution for complex lignan (B3055560) mixtures. researchgate.net For instance, UHPLC analysis on a Titan C18 column has been effectively used for the separation of deuterated isomers. sigmaaldrich.com

Table 1: Comparison of HPLC and UPLC for Lignan Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm nih.gov |

| Resolution | Good | Superior nih.gov |

| Speed | Standard | Faster nih.gov |

| Sensitivity | High | Higher nih.gov |

| Common Column | Reversed-phase C18 researchgate.netmdpi.com | Titan C18 for deuterated isomers sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique with excellent resolution for analyzing lignans, particularly when they are converted into volatile derivatives. researchgate.net For non-volatile lignans, a derivatization step, most commonly silylation, is necessary to increase their thermal stability and volatility. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Tri-Sil are frequently used for this purpose. mdpi.comagriculturejournals.cz

GC is often coupled with a Flame Ionization Detector (FID) for quantification due to its wide linear range, or with a mass spectrometer (MS) for identification of individual lignans. researchgate.netboku.ac.at The use of high-temperature capillary columns, such as HP-1 and HP-5, is common for the separation of these derivatized compounds. researchgate.netmdpi.com

Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations

Supercritical fluid chromatography (SFC) has emerged as a "green" and efficient alternative to traditional chromatographic methods for both analytical and preparative separation of lignans. mdpi.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727). mdpi.comresearchgate.net This technique offers faster separations and higher efficiency compared to HPLC and avoids the need for derivatization often required in GC. researchgate.net

SFC has been successfully used for the separation of lignans from various plant extracts. mdpi.comresearchgate.net For instance, an off-line two-dimensional SFC/reversed-phase liquid chromatography method has been developed for the purification of lignans from Fructus Arctii. nih.gov The choice of stationary phase is crucial, with polar columns like silica (B1680970) with grafted diol or 2-ethylpyridine (B127773) groups showing excellent results for lignan separation. researchgate.net

Mass Spectrometry-Based Detection and Quantification of Deuterated Lignans

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of deuterated lignans due to its high sensitivity and selectivity. researchgate.net When coupled with chromatographic techniques, it provides a powerful platform for analyzing these compounds in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly effective method for quantifying known lignans and their metabolites. researchgate.netnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of lignans at very low concentrations. nih.govcapes.gov.br The use of deuterated internal standards in LC-MS/MS analysis is crucial for accurate quantification by correcting for any sample loss during preparation and analysis. capes.gov.br

Validated LC-MS/MS methods have been developed for the quantification of a wide range of plant and enterolignans in various biological matrices, including plasma, urine, and feces. nih.govacs.orgresearchgate.net These methods typically involve a solid-phase extraction (SPE) step for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer with electrospray ionization (ESI). capes.gov.brresearchgate.net

Table 2: Key Features of LC-MS/MS for Deuterated Lignan Analysis

| Feature | Description |

| Sensitivity | High, allowing for detection of low concentrations. nih.govcapes.gov.br |

| Selectivity | Excellent, enabling specific detection in complex matrices. researchgate.netnih.gov |

| Quantification | Accurate when using deuterated internal standards. capes.gov.br |

| Sample Throughput | Fast, with run times as short as 4.8 minutes per sample. nih.gov |

| Applications | Quantification in plasma, urine, and feces. nih.govacs.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) with Selective Ion Monitoring (SIM) for Isotope Dilution Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of lignans, particularly when using isotope dilution methods with deuterated standards. scispace.comnih.govtandfonline.com The use of selective ion monitoring (SIM) significantly enhances the sensitivity of the GC-MS analysis. scispace.comnih.govtandfonline.com

In this approach, deuterated internal standards for the lignans of interest are added to the sample at the beginning of the extraction process. nih.govtandfonline.comnih.gov This allows for the correction of any losses that occur during sample preparation and derivatization. nih.govnih.gov The final determination is carried out by monitoring specific ions for both the native and the deuterated lignans, allowing for precise and accurate quantification. nih.govtandfonline.com This method has been successfully applied to the analysis of lignans in various food samples and biological fluids like plasma. nih.govtandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Lignan P and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Lignan P-d3 and its deuterated metabolites. researchgate.net While mass spectrometry provides information on molecular weight and elemental composition, NMR offers detailed insights into the carbon-hydrogen framework and the connectivity of atoms within a molecule. ekb.egnih.gov

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons, respectively. mdpi.comhebmu.edu.cn In the analysis of lignans, specific chemical shifts in the ¹H NMR spectrum can indicate the presence of characteristic moieties, such as the furofuran ring. uinjkt.ac.id For deuterated compounds like Lignan P-d3, the absence of signals at specific positions in the ¹H NMR spectrum, compared to its non-deuterated counterpart, can confirm the sites of deuterium (B1214612) labeling.

Two-dimensional (2D) NMR experiments are particularly powerful for complex structures. mdpi.com Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. ekb.egekb.eg For example, HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range couplings between these nuclei, helping to piece together the entire molecular puzzle. researchgate.net In the context of complex lignan mixtures, 2D NMR has been used to identify specific structural features directly within the extract before further analysis. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Lignan Furofuran Skeleton

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| 7, 7' | 4.73 (dd) | 82.0-87.6 | ekb.eguinjkt.ac.id |

| 8, 8' | 3.08 (m) | 50.0-54.6 | ekb.eguinjkt.ac.id |

| 9, 9' | 4.24 (dt) | 69.6-70.9 | ekb.eguinjkt.ac.id |

| Aromatic (e.g., H-2, H-5, H-6) | 6.78-6.89 | 99.8-149.0 | ekb.eguinjkt.ac.id |

Sample Preparation Strategies for Deuterated Lignans from Biological Matrices

The accurate analysis of deuterated lignans like Lignan P-d3 and its metabolites from complex biological matrices such as plasma, urine, or feces necessitates robust and efficient sample preparation strategies. mdpi.comnih.gov The primary goals of sample preparation are to isolate the analytes of interest, remove interfering substances, and concentrate the sample to improve detection sensitivity. researchgate.netresearchgate.net

Extraction and Purification Methodologies (e.g., Solid Phase Extraction)

Solid Phase Extraction (SPE) is a widely used technique for the extraction and purification of lignans from biological fluids. researchgate.netoup.com It offers advantages over traditional liquid-liquid extraction (LLE) by being less time-consuming and often providing higher recovery and precision. acs.org Reversed-phase SPE cartridges, such as C18 or polymeric sorbents, are commonly employed. mdpi.comacs.org The general procedure involves loading the sample onto a conditioned and equilibrated cartridge, washing away interferences with a weak solvent, and finally eluting the lignans with a stronger organic solvent like methanol or acetonitrile. oup.comacs.org

For instance, an automated online SPE method has been developed for the analysis of lignans in urine, where the sample is loaded onto an SPE column and then automatically transferred to the analytical HPLC column, streamlining the process. oup.com In some protocols, a combination of extraction techniques is used. For example, after enzymatic hydrolysis, samples might be extracted with diethyl ether, followed by a purification step using ion-exchange chromatography. researchgate.net The choice of extraction method and solvent depends on the specific lignan and the biological matrix. researchgate.netmdpi.com

Table 3: Comparison of Extraction Methodologies for Lignans

| Method | Principle | Advantages | Common Application | Reference |

| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High recovery, good precision, automation potential. | Purification of lignans from urine and plasma. | researchgate.netoup.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, well-established. | Isolation of lignans after hydrolysis of biological fluids. | researchgate.net |

| Matrix Solid-Phase Dispersion (MSPD) | Sample is blended with a solid support, acting as a mini-column for extraction. | Simultaneous extraction and clean-up from solid/semi-solid samples. | Extraction of lignans from plant materials. | oup.com |

Hydrolysis Procedures for Glycosidic Conjugates

In biological systems, lignans are often present as glycosidic conjugates (e.g., glucuronides and sulfates). mdpi.comcellulosechemtechnol.ro To analyze the total lignan content, these conjugates must be cleaved to release the free aglycone form through a hydrolysis step. cellulosechemtechnol.ro This is a critical step, as the efficiency of hydrolysis directly impacts the accuracy of quantification. researchgate.net

Enzymatic hydrolysis is the most common approach, typically using a mixture of β-glucuronidase and sulfatase enzymes. cellulosechemtechnol.rohelsinki.fi The reaction is usually carried out overnight at a controlled temperature (e.g., 37°C) and pH (e.g., pH 5.0). helsinki.fi The choice of enzyme source (e.g., from Helix pomatia) can be crucial, as different enzymes may have varying efficiencies for different types of conjugates. mdpi.comresearchgate.net

Table 4: Common Hydrolysis Methods for Lignan Conjugates

| Hydrolysis Method | Reagent/Enzyme | Typical Conditions | Key Feature | Reference |

| Enzymatic Hydrolysis | β-glucuronidase / Sulfatase | pH 5.0, 37°C, overnight | Mild conditions, specific for glucuronide/sulfate (B86663) bonds. | cellulosechemtechnol.rohelsinki.fi |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 2M HCl, elevated temperature | Cleaves both ester and glycosidic linkages. | cellulosechemtechnol.ro |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Varies (e.g., 0.3M NaOH, 60°C, 1h) | Converts glucosides to aglycones. | mdpi.com |

Synthetic Chemistry and Isotopic Labeling Strategies for Lignan P D3 and Derivatives

Chemical Synthesis of Lignan (B3055560) P-d3 via Site-Specific Deuterium (B1214612) Incorporation

The synthesis of Lignan P-d3, a deuterated analog of a hypothetical lignan, "Lignan P," requires a strategic approach to introduce deuterium atoms at specific positions within the molecule. Site-specific isotopic labeling is crucial for mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis. rsc.org The methods for deuterium incorporation can vary depending on the target position and the stability of the C-D bond under different reaction conditions.

One common strategy involves the use of deuterated reagents at a key step in the synthesis of the lignan backbone. For instance, in the synthesis of dibenzylbutane lignans (B1203133), a common precursor is a butyrolactone ring which is later modified. A plausible route to a hypothetical Lignan P-d3, where the deuterium is incorporated into a methoxy (B1213986) group, could involve O-demethylation of a precursor followed by re-methylation using a deuterated methylating agent like iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663). nih.gov

Another approach involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of an ester or a ketone functionality with a deuterated reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) can introduce deuterium at specific locations. thieme-connect.com

Acid- or base-catalyzed hydrogen-deuterium exchange reactions on aromatic rings can also be employed, although they may offer less site-selectivity. rsc.org For instance, treatment with a strong deuterated acid like deuterated trifluoroacetic acid (CF3CO2D) can lead to the exchange of aromatic protons with deuterium. rsc.org

A modern and highly specific method involves photocatalytic activation of deuterated water (D2O) or deuterated alkanols, which can then be used for N-alkylation or other incorporation reactions under mild conditions. thieme-connect.com

Table 1: Potential Strategies for Site-Specific Deuteration in Lignan Synthesis

| Deuteration Strategy | Reagent Example | Target Functional Group | Potential Labeled Position |

| Reductive Deuteration | Lithium Aluminum Deuteride (LiAlD4) | Ester, Carboxylic Acid, Ketone | Benzylic positions, side chain |

| Deuterium Exchange | Deuterated Trifluoroacetic Acid (CF3CO2D) | Aromatic Ring | Aromatic C-H bonds |

| Deuterated Alkylation | Iodomethane-d3 (CD3I) | Phenolic Hydroxyl | Methoxy group (O-CD3) |

| Photocatalytic Deuteration | Deuterated Water (D2O) | Amine | N-alkyl group |

Strategies for Derivatization and Analog Synthesis to Probe Structure-Activity Relationships in Pre-clinical Settings

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to identify the chemical features of a molecule responsible for its biological activity. nih.gov For lignans, derivatization and analog synthesis are employed to modulate properties such as potency, selectivity, and metabolic stability. researchgate.netmdpi.com These studies are critical in preclinical settings to optimize lead compounds.

Common derivatization strategies for lignans involve modification of the peripheral functional groups on the aromatic rings and alterations to the core lignan skeleton. nih.gov These modifications can include:

Alkylation and Acylation: The phenolic hydroxyl groups commonly found in lignans are frequent targets for modification. Methylation, ethylation, or attachment of other alkyl chains can influence lipophilicity and hydrogen-bonding capacity. nih.gov Acetylation of hydroxyl groups is another common strategy to alter polarity and bioavailability. nih.gov

Modification of the Butane/Butyrolactone Chain: For dibenzylbutane or dibenzylbutyrolactone lignans, modifications to the C4 chain can have significant impacts on activity. This can include the introduction of new substituents, alteration of stereochemistry, or changing the oxidation state of the carbons. researchgate.net

Aromatic Ring Substitution: Introducing different substituents (e.g., halogens, nitro groups, amino groups) onto the aromatic rings can probe the electronic and steric requirements for biological activity. plos.org

Scaffold Hopping: Synthesis of analogs with different core structures, such as arylnaphthalene or furofuran lignans, while maintaining key pharmacophoric elements, can lead to the discovery of novel compounds with improved properties. researchgate.netmdpi.com

Table 2: Examples of Lignan Derivatization and its Effect on Activity

| Lignan Class | Derivatization Strategy | Observed Effect on Activity | Reference |

| Biphenyl Neolignan | Methylation, Acetylation, Hydrogenation | Polarity of derivatives plays a crucial role in their activity towards COX-1/2 enzymes. | nih.gov |

| Dihydroguaiaretic Acid | Introduction of a butyl group at the 9-position | Increased cytotoxic activity against cancer cell lines. | researchgate.net |

| Arylnaphthalene Lignan | Hydroxyl substitution at C-1 and C-6′ | Significantly increased antiproliferative activity in leukemia cells. | plos.org |

Enantioselective Synthesis of Lignan Stereoisomers and Their Deuterated Forms

Many lignans possess multiple chiral centers, and their biological activity is often highly dependent on their stereochemistry. jst.go.jp Therefore, the ability to synthesize specific stereoisomers is of great importance. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for developing stereochemically pure therapeutic agents.

Several strategies have been developed for the enantioselective synthesis of lignans:

Chiral Auxiliaries: The use of a chiral auxiliary, such as an Evans' oxazolidinone, can direct the stereochemical outcome of a key bond-forming reaction. chim.itnih.gov The auxiliary is later removed to yield the desired enantiomerically enriched product.

Chiral Catalysts: Asymmetric catalysis using chiral metal complexes or organocatalysts can achieve high levels of enantioselectivity. For example, rhodium-catalyzed asymmetric insertion reactions have been used for the enantioselective synthesis of dibenzylbutyrolactone lignans. acs.org

Enzymatic Reactions: Enzymes can catalyze reactions with high enantio- and stereoselectivity. For instance, cell-free extracts from certain plants have been used for the enantioselective formation of lignans from coniferyl alcohol. tandfonline.com

The synthesis of deuterated forms of specific lignan stereoisomers combines these enantioselective methods with the isotopic labeling strategies discussed in section 6.1. This can be achieved by introducing the deuterium label into a chiral starting material or at a later stage in the synthesis of the enantiomerically pure lignan. The resulting deuterated stereoisomers are invaluable tools for detailed pharmacokinetic and mechanistic studies.

Table 3: Methods for Enantioselective Synthesis of Lignans

| Method | Key Reagent/System | Example Lignan Type | Achieved Enantiomeric Excess (e.e.) | Reference |

| Chiral Auxiliary | Evans' Oxazolidinone | Lariciresinol (B1674508) Stereoisomers | High | chim.it |

| Asymmetric Catalysis | Chiral Dirhodium(II) Carboxamidates | Dibenzylbutyrolactone Lignans | 91-96% | acs.org |

| Enzymatic Synthesis | Cell-free extracts of Forsythia koreana | (-)-Secoisolariciresinol | High | tandfonline.com |

| Organocatalysis | L-Proline | Enterolactone-like Lignans | 97% | chim.it |

Future Research Directions and Emerging Methodologies in Deuterated Lignan Research

Integration of Deuterated Lignan (B3055560) Metabolomics with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics)

The study of deuterated lignan metabolites, or metabolomics, offers a snapshot of the biochemical aftermath of administration. However, to understand the full biological narrative, this data must be integrated with other "omics" disciplines like proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). techscience.comproteobiojournal.comnih.gov This integrative, systems biology approach allows researchers to connect the presence of specific Lignan P-d3 metabolites to changes in gene expression and protein abundance, revealing the compound's impact on cellular regulation and function. nih.govbiotech-pack.com

By correlating metabolomic data from Lignan P-d3 studies with transcriptomic and proteomic profiles, researchers can identify which biological pathways are perturbed. sciopen.com For instance, the detection of a specific deuterated metabolite in conjunction with the upregulation of genes and proteins associated with an antioxidant response pathway would provide strong evidence for the lignan's mechanism of action. nih.gov This multi-omics strategy moves beyond simple metabolic tracking to build comprehensive models of biological activity, identifying key regulatory nodes, and uncovering novel therapeutic targets. biotech-pack.com

| Omics Technology | Object of Study | Information Provided | Integrated Insights with Lignan P-d3 |

|---|---|---|---|

| Metabolomics | Metabolites | Identifies and quantifies the metabolic fate of Lignan P-d3 (e.g., deuterated enterodiol (B191174), enterolactone). frontiersin.org | Provides direct evidence of uptake, transformation, and excretion pathways. |

| Transcriptomics | RNA Transcripts | Measures changes in gene expression in response to the compound. | Reveals which genes and, by extension, which cellular pathways are activated or suppressed by Lignan P-d3 and its metabolites. |

| Proteomics | Proteins | Measures changes in protein abundance and post-translational modifications. | Confirms that changes in gene expression translate to functional protein changes and identifies protein-level regulatory events. |

Development of Novel Isotope Tracing Approaches for Complex Biological Systems

Stable isotope tracers have been instrumental in metabolic research for decades. nih.gov Traditional methods often involve administering a labeled compound and measuring its incorporation into various metabolites. nih.gov However, future research will increasingly rely on novel and more sophisticated isotope tracing strategies to unravel the complexities of biological systems.

Emerging approaches include dynamic multi-isotope tracing, where multiple precursors labeled with different isotopes (e.g., ¹³C and ²H) are used simultaneously. energy.gov This allows for a more detailed interrogation of pathway dynamics, revealing flux rates and identifying intersections between different metabolic routes. energy.govnih.gov Furthermore, the integration of machine learning and artificial intelligence with isotope tracing data is a promising frontier. energy.gov ML-based frameworks can analyze complex isotopic labeling patterns orders of magnitude faster than traditional methods, helping to quantify metabolic fluxes and elucidate pathway benefits in dynamic environments. energy.gov These advanced methods will be crucial for understanding how Lignan P-d3 is metabolized not just by the host, but also within the complex and variable environment of the gut microbiome. mdpi.com

| Methodology | Description | Application in Lignan P-d3 Research |

|---|---|---|

| Conventional Single Isotope Tracing | Utilizes a single deuterated tracer (Lignan P-d3) to follow its primary metabolic fate. nih.gov | Identifies major metabolites and establishes basic conversion pathways. |

| Dynamic Multi-Isotope Tracing | Employs multiple isotopically labeled compounds (e.g., Lignan P-d3 and ¹³C-glucose) to probe pathway interactions and dynamics. energy.gov | Elucidates how Lignan P-d3 metabolism intersects with central carbon metabolism under different physiological conditions. |

| Untargeted Stable Isotope Labeling Profiling | Globally screens for all metabolites that have incorporated the deuterium (B1214612) label from Lignan P-d3, including unknown derivatives. researchgate.net | Discovers novel or unexpected metabolites and conjugation products of Lignan P-d3. |

| ML-Assisted Flux Analysis | Uses machine learning algorithms to rapidly interpret complex labeling patterns and quantify metabolic fluxes. energy.gov | Provides high-throughput analysis of how Lignan P-d3 influences the speed and direction of metabolic reactions in complex systems. |

Exploration of Uncharted Molecular Targets and Signaling Pathways Using Labeled Probes

A primary goal of lignan research is to identify the specific molecular targets through which they exert their biological effects. Lignans (B1203133) are known to modulate numerous signaling pathways, including those central to inflammation and cell survival like NF-κB, MAPK, and STAT. semanticscholar.orgnih.govmdpi.com Deuterated lignans like Lignan P-d3 can serve as highly specific molecular probes to discover new targets and further delineate these pathways.

By using Lignan P-d3 as bait in affinity purification-mass spectrometry (AP-MS) experiments, researchers can "pull down" proteins that directly bind to the lignan or its metabolites. The deuterium label provides a unique mass signature, facilitating the confident identification of the compound and its adducts in complex biological samples. This approach can uncover previously unknown receptors, enzymes, or transcription factors that interact with lignans, opening up entirely new avenues of investigation. researchgate.net For example, identifying a novel protein interaction could implicate Lignan P-d3 in a signaling pathway not previously associated with lignan activity, such as those involved in neuroinflammation or metabolic regulation. mdpi.com

| Signaling Pathway | Known Role | Potential Implication for Lignan P-d3 |

|---|---|---|

| Keap1-Nrf2-ARE | Master regulator of the antioxidant response. semanticscholar.orgmdpi.com | Investigate direct activation of Nrf2 or inhibition of Keap1 by Lignan P-d3, explaining its antioxidant effects. |

| PI3K/Akt/mTOR | Central regulator of cell growth, proliferation, and survival. semanticscholar.orgmdpi.com | Explore whether Lignan P-d3 modulates this pathway, which has implications for its potential role in cancer and metabolic diseases. |

| JAK-STAT | Crucial for cytokine signaling and immune response. mdpi.com | Determine if Lignan P-d3 interferes with this pathway to mediate anti-inflammatory effects. |

| Toll-Like Receptor (TLR) Signaling | Key pathway in the innate immune system that recognizes pathogens. mdpi.com | Probe for direct interactions between Lignan P-d3 and TLRs or downstream adaptors to understand its immunomodulatory properties. |

Advancements in Micro-scale and in situ Analytical Techniques for Deuterated Lignans

Analyzing the distribution and concentration of lignans and their metabolites within tissues and cells is critical for understanding their function. Future research will benefit from advancements in analytical techniques that offer higher sensitivity and spatial resolution, particularly at the micro-scale. mdpi.com

Techniques like microscale thioacidolysis, which has been adapted for rapid analysis of lignin (B12514952) substructures from very small sample amounts, exemplify the trend toward miniaturization. researchgate.net For deuterated lignans, this means that metabolic analysis could be performed on micro-dissected tissues or even small clusters of cells. Furthermore, in situ imaging techniques are evolving rapidly. Mass spectrometry imaging (MSI), including methods like secondary ion mass spectrometry (SIMS), allows for the direct visualization of molecules within a tissue slice, mapping the distribution of Lignan P-d3 and its deuterated metabolites without extraction. mdpi.com This can reveal tissue-specific accumulation and co-localization with other important biomolecules, providing critical context to metabolic data.

| Technique | Principle | Advantage for Lignan P-d3 Research |

|---|---|---|

| LC-MS/MS | Liquid Chromatography coupled with tandem Mass Spectrometry. techscience.com | High sensitivity and specificity for quantifying known deuterated metabolites in complex biological fluids. researchgate.net |

| Comprehensive 2D-LC (LCxLC) | Uses two different liquid chromatography columns to achieve superior separation of complex mixtures. mdpi.com | Resolves co-eluting isomers and structurally similar lignan metabolites that are difficult to separate with one-dimensional LC. mdpi.com |

| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules directly from the surface of a tissue section, generating a molecular map. | Provides in situ visualization of Lignan P-d3 and its metabolites' distribution within specific tissues and cellular regions. |

| Microscale Derivatization/Analysis | Chemical modification and analysis performed on very small sample volumes. researchgate.net | Enables metabolic studies on limited sample sizes, such as from biopsies or laser-capture microdissected cells. |

Computational Chemistry and Molecular Modeling for Predicting Lignan P-d3 Interactions and Metabolism